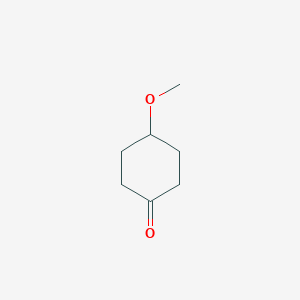

4-Methoxycyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADCKKKOYZJNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336623 | |

| Record name | 4-Methoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-23-0 | |

| Record name | 4-Methoxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxycyclohexanone (CAS No. 13482-23-0), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and discusses its significant applications, particularly in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.

Introduction

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone (B45756) notable for its utility as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a methoxy (B1213986) group at the 4-position of a cyclohexanone ring, makes it a valuable precursor for the synthesis of complex molecules.[2] It is particularly recognized for its role as a key intermediate in the production of antitumor agents and the insecticide, spirotetramat.[3][4] This guide aims to be a thorough resource for professionals engaged in research and development requiring this compound.

Chemical and Physical Properties

This compound is a clear, pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13482-23-0 | [1][5] |

| Molecular Formula | C₇H₁₂O₂ | [6] |

| Molecular Weight | 128.17 g/mol | [6] |

| Appearance | Clear, pale yellow liquid | [1] |

| Boiling Point | 189 °C at 760 mmHg | [1] |

| Density | 0.98 g/cm³ | [1] |

| Flash Point | 69 °C | [1] |

| Refractive Index | 1.4560 | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | p-Methoxycyclohexanone | [6] |

| InChI | InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | [5] |

| InChIKey | XADCKKKOYZJNAR-UHFFFAOYSA-N | [1][5] |

| SMILES | COC1CCC(=O)CC1 | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the hydrogenation of 4-methoxyphenol (B1676288) or the oxidation of 4-methoxycyclohexanol (B98163). The choice of method often depends on factors such as desired yield, cost-effectiveness, and environmental considerations.

Catalytic Hydrogenation of 4-Methoxyphenol

A prevalent and high-yield method involves the direct catalytic hydrogenation of 4-methoxyphenol (also known as p-hydroxyanisole).[1][4] This process is favored for its efficiency and cleaner production profile.[1]

Caption: Workflow for Catalytic Hydrogenation of 4-Methoxyphenol.

Experimental Protocol: Catalytic Hydrogenation [4]

-

To an autoclave, add 7 g of a palladium-carbon catalyst and 1 g of borax.

-

Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.

-

Slowly heat the reaction mixture to 100 °C.

-

Introduce hydrogen into the system until the pressure reaches 1.0 MPa and commence stirring.

-

Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.

-

Monitor the reaction progress by tracking hydrogen consumption. The reaction is considered complete when hydrogen consumption ceases and the amount of starting material is less than 1%.

-

Cool the reaction mixture to 30 °C and filter to remove the catalyst.

-

The filtrate is then subjected to evaporation to remove the solvent, followed by distillation under reduced pressure to yield the final product, this compound (reported yield: 90%).[4]

Oxidation of 4-Methoxycyclohexanol

Another common synthetic strategy is the oxidation of 4-methoxycyclohexanol. This can be achieved using various oxidizing agents, offering flexibility in reagent choice and reaction conditions.

A continuous catalytic oxidation process using hydrogen peroxide is noted for being environmentally friendly and cost-effective.[7]

Caption: Workflow for Continuous Oxidation with Hydrogen Peroxide.

Experimental Protocol: Continuous Oxidation with H₂O₂ [7]

-

A vertical glass tube reactor (e.g., 2 cm internal diameter, 60 cm length) is packed with 100-150 g of a molecular sieve-supported phosphotungstic acid catalyst.

-

The tubular reactor is heated to a temperature between 70-90 °C.

-

A 30-50% solution of 4-methoxycyclohexanol and a 30-50% solution of hydrogen peroxide are simultaneously added from the top of the reactor. The molar feed ratio of 4-methoxycyclohexanol to hydrogen peroxide is maintained between 1:1.05 and 1:1.5.

-

The resulting reaction liquid flows out from the bottom of the reactor and is cooled by a condenser.

-

After collection, the reaction solution undergoes solvent extraction (e.g., with toluene (B28343) or ethyl acetate) and desolvation to obtain the target compound.[7]

Applications in Drug Development

This compound's utility is most prominent in the synthesis of bioactive molecules. Its structure serves as a scaffold for building more complex pharmaceutical agents.

-

Antitumor Agents : It is a cited precursor in the synthesis of various compounds investigated for their antitumor properties.[2][4] For instance, it is used in the preparation of pinguisane-type sesquiterpenoids, which have shown potential in cancer research.[2]

-

Pesticide Synthesis : The compound is a crucial intermediate for the insecticide spirotetramat. The synthesis involves a multi-step sequence, often starting with a Bucherer–Bergs reaction on this compound to create a key spirocyclic intermediate.[3]

-

Cyclooxygenase (COX) Inhibitors : While this compound itself is not biologically active in this context, derivatives such as 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone have been synthesized and show promising potential to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory drug design.[8]

Caption: Applications of this compound in Synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a mild irritant and requires appropriate personal protective equipment (PPE).

Table 3: Safety and Hazard Information

| Hazard Information | Details |

| GHS Pictogram | Exclamation mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |

| Precautionary Statements | P261 (Avoid breathing mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Storage | Store at room temperature or 2-8 °C in a sealed, dry environment.[1][6] |

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound (CAS: 13482-23-0) is a chemical intermediate of significant value, bridging basic chemical feedstocks to high-value, complex molecules such as pharmaceuticals and advanced agrochemicals.[2] Its well-established synthetic routes, particularly the catalytic hydrogenation of 4-methoxyphenol and oxidation of 4-methoxycyclohexanol, offer efficient pathways for its production. For researchers and professionals in drug development, this compound represents a key building block, enabling the exploration and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and manufacturing.

References

- 1. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. A High-Yield and Cost-Effective Synthesis of Spirotetramat | Semantic Scholar [semanticscholar.org]

- 4. 4-Methoxycyclohexanon | 13482-23-0 [chemicalbook.com]

- 5. This compound | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

physical and chemical properties of 4-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanone is a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis methodologies, and known applications, particularly in the realm of drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone (B45756). It is a clear, pale yellow liquid at room temperature.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that a definitive melting point for this compound is not consistently reported in publicly available literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Clear, pale yellow liquid | [1] |

| Boiling Point | 189 °C | [1] |

| Density | 0.98 g/cm³ | [1] |

| Flash Point | 69 °C | [1] |

| Refractive Index | 1.4560 | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |

Chemical Properties

This compound's chemical reactivity is characterized by the presence of a ketone functional group and an ether linkage. It serves as a versatile building block in organic synthesis.[1] Its primary application lies in its role as an intermediate for the synthesis of more complex molecules, including antitumor agents and the insecticide spirotetramat.[1][3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods involve the catalytic hydrogenation of 4-methoxyphenol (B1676288) and the oxidation of 4-methoxycyclohexanol (B98163).

Catalytic Hydrogenation of 4-Methoxyphenol

This method is favored for its high yield and clean production process.[1]

Experimental Protocol:

A general procedure for the synthesis of this compound from p-hydroxyanisole (4-methoxyphenol) is as follows:

-

To an autoclave, add 7 g of a palladium-carbon catalyst and 1 g of borax.[4]

-

Add 150 g of methylcyclohexane (B89554) and 100 g of p-hydroxyanisole to the autoclave.[4]

-

Slowly heat the reaction mixture to 100 °C.[4]

-

Introduce hydrogen into the system until the pressure reaches 1.0 MPa and commence stirring.[4]

-

Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.[4]

-

Monitor the reaction progress by sampling and analyzing for the consumption of the starting material. The reaction is considered complete when the remaining amount of raw material is less than 1%.[4]

-

After completion, cool the reaction mixture to 30°C and filter to remove the catalyst.[4]

-

Evaporate the solvent from the filtrate and subsequently distill the residue under reduced pressure to obtain this compound. A yield of 92 g (90%) has been reported using this method.[4]

Oxidation of 4-Methoxycyclohexanol

This method utilizes an oxidizing agent to convert the secondary alcohol of 4-methoxycyclohexanol to the ketone of this compound.

Experimental Protocol:

A continuous catalytic oxidation process has been described for this conversion:

-

A tubular reactor is packed with a molecular sieve-supported phosphotungstic acid catalyst.[5]

-

4-Methoxycyclohexanol and hydrogen peroxide (as the oxidizing agent) are continuously fed into the reactor.[5]

-

The reaction is carried out to obtain a solution containing this compound.[5]

-

The target compound is then isolated through solvent extraction and subsequent purification.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the region of 1715 cm⁻¹. The C-O stretching of the ether group would also be present.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the methoxy (B1213986) group.[2]

Applications in Drug Discovery and Research

This compound is a valuable intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications.[4] It is notably used in the preparation of antitumor agents.[1] The cyclohexanone scaffold is a common feature in many biologically active molecules, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a compound. While specific studies detailing the biological activity of this compound itself are limited in the public domain, its role as a precursor highlights its importance in medicinal chemistry.

Signaling Pathway Involvement

Currently, there is no direct evidence in the available scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades. Further research would be required to investigate any potential biological activity.

Safety Information

This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[1] It is advisable to handle the compound with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis, particularly for the development of pharmaceutical agents. This guide has summarized its key physical and chemical properties, outlined its primary synthetic routes with experimental details, and touched upon its applications and safety considerations. While a significant body of information exists regarding its synthesis and basic properties, further research is needed to explore its potential biological activities and any interactions with cellular signaling pathways.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. 4-Methoxycyclohexanon | 13482-23-0 [chemicalbook.com]

- 5. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

4-Methoxycyclohexanone structure and molecular weight

An In-Depth Technical Guide to 4-Methoxycyclohexanone

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate with significant applications in organic synthesis. This guide provides a comprehensive overview of its structure, molecular weight, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as p-methoxycyclohexanone, is a substituted cyclohexanone.[1] Its chemical structure consists of a cyclohexane (B81311) ring with a ketone functional group and a methoxy (B1213986) group at the fourth carbon position. The molecular formula for this compound is C7H12O2.[1][2][3][4][5] The IUPAC name is 4-methoxycyclohexan-1-one.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 128.17 g/mol [2][3][4] |

| CAS Number | 13482-23-0[2][3] |

| Appearance | Clear, pale yellow liquid[1][5] |

| Boiling Point | 189 °C[1][5] |

| Density | 0.98 g/cm³[1][5] |

| Flash Point | 69 °C[1][5] |

| Refractive Index | 1.4560[1][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[1][5] |

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds.[1] It is notably used in the preparation of antitumor agents and other complex molecules, making it a compound of interest in pharmaceutical research and development.[1][5]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol (B1676288) (also known as p-hydroxyanisole).[1][5]

Objective: To synthesize p-methoxycyclohexanone from p-hydroxyanisole via catalytic hydrogenation.

Materials:

-

p-hydroxyanisole (100 g)

-

Palladium-carbon catalyst (7 g)

-

Borax (B76245) (1 g)

-

Methylcyclohexane (B89554) (150 g)

-

Hydrogen gas

-

Autoclave

Procedure:

-

Add 7 g of palladium-carbon catalyst and 1 g of borax to an autoclave.

-

Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.

-

Slowly heat the reaction mixture to 100 °C.

-

Introduce hydrogen into the system until the pressure reaches 1.0 MPa and begin stirring.

-

Maintain the reaction pressure in the range of 0.7-1.0 MPa. If the pressure drops to 0.5 MPa, supplement with hydrogen to bring it back to 1.0 MPa.

-

Continuously monitor the consumption of hydrogen. The reaction is considered complete when hydrogen consumption ceases and the amount of remaining raw material is less than 1%.

-

Cool the reaction mixture to 30°C.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate.

-

Distill the residue under reduced pressure to obtain the final product, p-methoxycyclohexanone. This procedure is expected to yield approximately 92 g (90% yield).[5]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-Methoxyphenol.

Caption: Synthesis of this compound via catalytic hydrogenation.

References

An In-depth Technical Guide to the Solubility of 4-Methoxycyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxycyclohexanone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and a logical workflow for this procedure.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂O₂, is a substituted cyclohexanone (B45756) that serves as a key intermediate in the synthesis of various organic compounds.[1][2] It is particularly noted for its application in the preparation of antitumor agents.[2] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

Qualitative Solubility of this compound

General assessments indicate that this compound is a colorless to pale yellow liquid.[2] It is known to be soluble in a variety of common organic solvents. The available literature consistently reports its solubility in the following solvents:

While these qualitative descriptions are useful for initial solvent screening, precise quantitative data is essential for process optimization and development.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, adapted from the widely used "shake-flask" or isothermal saturation method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

-

Calibrated thermometers

-

Glass vials with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Oven for drying glassware

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. Continuous agitation is necessary to facilitate the dissolution process.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the transferred saturated solution.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a pre-validated analytical method, such as GC or HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the diluted sample.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its quantitative determination. The generation of precise solubility data will be invaluable for the effective application of this compound in research and development.

References

4-Methoxycyclohexanone safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 13482-23-0). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling procedures, and a generalized understanding of the experimental protocols used to determine hazards.

Section 1: Chemical and Physical Properties

This compound is a substituted cyclohexanone (B45756) used as an intermediate in the synthesis of various organic compounds, including antitumor agents.[1] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Clear, pale yellow liquid | [1] |

| Boiling Point | 189.3 ± 33.0 °C at 760 mmHg | [2] |

| Flash Point | 68.8 ± 18.9 °C | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [2] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |

| Storage Temperature | 2-8°C in a sealed, dry environment. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is serious eye irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation | Category 2 |

| Warning | H319: Causes serious eye irritation.[3][4] |

Table 3: GHS Precautionary Statements

| Code | Statement |

| P264 | Wash skin thoroughly after handling.[4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

Section 3: Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classification is determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below is a generalized protocol for an in vivo eye irritation test, which is a standard method for determining the potential of a substance to cause eye irritation.

General Methodology for an In Vivo Eye Irritation Test (Based on OECD Guideline 405)

-

Animal Selection: Healthy, adult albino rabbits are used for the test. Both eyes of each animal are examined for pre-existing defects or irritation.

-

Test Substance Administration: A small volume (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours). Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Evaluation: The severity of the ocular reactions is graded according to a standardized scoring system. The classification of the substance is determined by the severity and reversibility of the observed effects.

Section 4: Safe Handling and Emergency Procedures

Proper handling of this compound is essential to minimize the risk of exposure and ensure a safe working environment. The following workflow outlines the key steps for safe handling and what to do in case of an emergency.

Caption: Workflow for the safe handling of this compound.

Section 5: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Check for and remove any contact lenses.[5] Continue rinsing. If irritation persists, get medical attention.[5]

-

Skin Contact: Flush skin with plenty of water.[5] Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

-

Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards Arising from the Chemical: In a fire or if heated, a pressure increase will occur and the container may burst.[5]

-

Hazardous Combustion Products: Decomposition products may include carbon monoxide and carbon dioxide.

-

Protective Equipment for Fire-fighters: Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Section 7: Accidental Release Measures

-

Personal Precautions: Avoid breathing vapor or mist.[5] Provide adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.

-

Methods for Cleaning Up: Stop leak if without risk. Move containers from spill area. Absorb with an inert dry material and place in an appropriate waste disposal container.[5] Dispose of via a licensed waste disposal contractor.

Section 8: Exposure Controls and Personal Protection

-

Engineering Controls: Use only with adequate ventilation. Use process enclosures, local exhaust ventilation, or other engineering controls to keep worker exposure to airborne contaminants below any recommended or statutory limits.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety eyewear complying with an approved standard should be used when a risk assessment indicates this is necessary to avoid exposure to liquid splashes, mists, gases, or dusts. A face shield is recommended.

-

Skin Protection: Chemical-resistant, impervious gloves complying with an approved standard should be worn at all times when handling chemical products if a risk assessment indicates this is necessary.

-

Body Protection: Personal protective equipment for the body should be selected based on the task being performed and the risks involved and should be approved by a specialist before handling this product.

-

Respiratory Protection: Based on the hazard and potential for exposure, select a respirator that meets the appropriate standard or certification. Respirators must be used according to a respiratory protection program to ensure proper-fitting, training, and other important aspects of use.

-

This guide is intended to provide comprehensive safety information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.

References

Spectral Analysis of 4-Methoxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxycyclohexanone, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry and pharmacology.

Molecular Structure

This compound possesses a cyclohexane (B81311) ring substituted with a ketone functional group and a methoxy (B1213986) group at the 4-position.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectral Data

The 1H NMR spectrum of this compound would be expected to show signals corresponding to the methoxy protons and the protons on the cyclohexanone (B45756) ring. The chemical shifts are influenced by the electron-withdrawing ketone group and the electron-donating methoxy group.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH3 | 3.2 - 3.4 | Singlet | 3H |

| H-4 (CH-O) | 3.5 - 3.8 | Multiplet | 1H |

| H-2, H-6 (CH2-C=O) | 2.2 - 2.6 | Multiplet | 4H |

| H-3, H-5 (CH2) | 1.8 - 2.2 | Multiplet | 4H |

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O (C-1) | 208 - 212 |

| C-O (C-4) | 75 - 80 |

| -OCH3 | 55 - 60 |

| CH2-C=O (C-2, C-6) | 40 - 45 |

| CH2 (C-3, C-5) | 30 - 35 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like this compound is as follows:

-

Sample Preparation : Accurately weigh approximately 5-20 mg of this compound.[1] Dissolve the sample in a deuterated solvent (e.g., CDCl3, D2O) in a standard NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[1]

-

Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[1] Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

-

Data Acquisition : Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For 1H NMR, a single pulse is often sufficient, while 13C NMR requires multiple scans to achieve a good signal-to-noise ratio.

-

Data Processing : Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.[1] Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1] Calibrate the chemical shift scale using the TMS signal at 0 ppm.[1] Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

| C=O | Stretch | ~1715 | Strong |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O (ether) | Stretch | 1070 - 1150 | Strong |

Saturated aliphatic ketones typically show a C=O stretching band around 1715 cm-1.[2][3] The presence of C-H stretches from the alkyl groups is also expected around 2991 cm-1.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a 5-10% solution can be prepared in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform, carbon tetrachloride).[1]

-

Instrument Setup : The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[1] A background scan is performed using the pure solvent or empty salt plates.[1]

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is acquired over the range of 4000-400 cm-1.[1] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The molecular formula of this compound is C7H12O2, with a molecular weight of 128.17 g/mol .[5][6] In an electron impact (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 128. The fragmentation pattern would be characteristic of a cyclic ketone and an ether.

| m/z | Proposed Fragment |

| 128 | [M]+ (Molecular Ion) |

| 97 | [M - OCH3]+ |

| 71 | [M - C3H5O]+ |

| 58 | [C3H6O]+ (McLafferty rearrangement) |

| 43 | [C2H3O]+ or [C3H7]+ |

The NIST Mass Spectrometry Data Center lists a GC-MS for this compound with top peaks at m/z 41, 71, and 74.[5]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[7] The sample molecules are vaporized in a vacuum.[7]

-

Ionization : The gaseous molecules are ionized. In electron impact (EI) ionization, a high-energy electron beam knocks an electron off the molecule to form a radical cation.[7]

-

Mass Analysis : The ions are accelerated into a magnetic field where they are separated based on their mass-to-charge ratio (m/z).[7]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[7]

Caption: Simplified workflow of a mass spectrometer.

Conclusion

The spectral data presented in this guide provide a detailed chemical fingerprint of this compound. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation. These data and protocols are essential for quality control, reaction monitoring, and the development of new synthetic methodologies involving this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fiveable.me [fiveable.me]

- 5. This compound | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Commercial Availability and Technical Profile of 4-Methoxycyclohexanone: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxycyclohexanone (CAS No. 13482-23-0), a key chemical intermediate with significant applications in pharmaceutical synthesis and other industries. This document details its commercial availability from various suppliers, summarizes key technical data, outlines synthetic methodologies, and provides a general experimental workflow for its preparation and purification.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and the quantitative data they provide. Purity levels are generally high, though it is recommended to request lot-specific certificates of analysis for detailed impurity profiles.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| --INVALID-LINK-- | 13482-23-0 | C₇H₁₂O₂ | 128.17 | - | Biochemical for proteomics research.[1] |

| --INVALID-LINK-- | 13482-23-0 | - | - | - | Distributes for Frontier Specialty Chemicals.[2] |

| --INVALID-LINK-- | 13482-23-0 | - | - | High | Leading manufacturer in China.[3] |

| --INVALID-LINK-- | 13482-23-0 | - | - | - | - |

| --INVALID-LINK-- | 13482-23-0 | C₇H₁₂O₂ | - | - | - |

| --INVALID-LINK-- | 13482-23-0 | - | 128.17 | 99% | Boiling Point: 53-55°C/5mm.[4][5] |

| --INVALID-LINK-- | 13482-23-0 | - | - | - | For experimental/research use.[6] |

| --INVALID-LINK-- | 13482-23-0 | C₇H₁₂O₂ | 128.17 | ≥97% | [7] |

| --INVALID-LINK-- | 13482-23-0 | C₇H₁₂O₂ | 128.17 | - | Storage: Sealed in dry, 2-8°C.[8] |

| --INVALID-LINK-- | 13482-23-0 | - | - | - | Certified reference materials.[9] |

| --INVALID-LINK-- | 13482-23-0 | C₇H₁₂O₂ | 128.17 | - |

Applications in Drug Development and Industry

This compound is a versatile intermediate in organic synthesis. Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of antitumor agents and complex molecules with potential therapeutic value.[3][10] For instance, it is a key intermediate in the synthesis of the insecticide spirotetramat.[4][6]

-

Fragrance Industry: Its structural features make it a useful component in the synthesis of fragrance compounds.[3]

-

Chemical Research: It is employed in the selective synthesis of cyclohexanol (B46403) intermediates from lignin-based phenolics, which is relevant to the conversion of biomass into valuable chemicals.[3]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported in the literature. The most common approaches start from either 4-methoxyphenol (B1676288) or 4-methoxycyclohexanol (B98163).

Common Synthetic Routes:

-

Oxidation of 4-methoxycyclohexanol: This method involves the oxidation of 4-methoxycyclohexanol using various oxidizing agents. A Chinese patent describes a method using an oxygen-containing gas as the oxidant in the presence of a catalyst, which is presented as an environmentally friendly approach with high yield.[6] Another reported method uses pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride.[1]

-

Catalytic Hydrogenation of 4-methoxyphenol: This approach involves the hydrogenation of 4-methoxyphenol over a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like cyclohexane.[3][10] This method is often favored for its clean production process and high yield.[3]

Detailed Experimental Protocol: Oxidation of 4-Methoxycyclohexanol with Pyridinium Chlorochromate (PCC)[1]

This protocol is based on a literature procedure for the oxidation of 4-methoxycyclohexanol to this compound.

Materials:

-

4-methoxycyclohexanol (4.2 g)

-

Pyridinium chlorochromate (PCC) (11 g)

-

Methylene chloride (CH₂Cl₂)

-

Florisil for column chromatography

Procedure:

-

To a reaction flask, add 11 g of pyridinium chlorochromate and methylene chloride.

-

Prepare a solution of 4.2 g of 4-methoxycyclohexanol in 30 ml of methylene chloride.

-

Add the 4-methoxycyclohexanol solution to the PCC suspension.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the reaction mixture using a Florisil column.

-

Elute the product with a suitable solvent system.

-

Combine the fractions containing the product and remove the solvent under reduced pressure.

-

Further purify the product by distillation to obtain this compound (3.7 g).

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to various laboratory-scale preparations.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in drug development and other chemical industries. Its utility as a precursor for complex molecules, including pharmaceuticals, underscores its importance.[3][10] This guide provides a foundational understanding of its commercial landscape, applications, and synthetic methodologies to support its effective procurement and use in research and development. For detailed specifications, it is always recommended to consult the suppliers directly and request lot-specific analytical data.

References

- 1. prepchem.com [prepchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 13482-23-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. 13482-23-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | CAS#:13482-23-0 | Chemsrc [chemsrc.com]

- 10. 4-Methoxycyclohexanon | 13482-23-0 [chemicalbook.com]

The Versatility of 4-Methoxycyclohexanone: A Precursor in Key Chemical Transformations for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanone, a substituted cyclohexanone (B45756) derivative, has emerged as a valuable and versatile precursor in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features, including a reactive ketone functionality and a strategically positioned methoxy (B1213986) group, allow for a diverse array of chemical transformations, leading to the synthesis of complex molecular scaffolds with significant biological activity. This technical guide provides a comprehensive overview of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for novel therapeutic agents. This document will explore its application in key reactions such as the Baeyer-Villiger oxidation, reductive amination, Grignard reactions, and the Wittig reaction, with a focus on its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including opioid analgesics.[1]

Baeyer-Villiger Oxidation: Accessing Lactone Scaffolds

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters or lactones. In the case of cyclic ketones like this compound, this reaction yields valuable lactone intermediates, which are prevalent in many biologically active natural products and pharmaceuticals. The reaction typically proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.[2][3]

A detailed chemo-enzymatic protocol for the Baeyer-Villiger oxidation of the closely related 4-methylcyclohexanone (B47639) provides a strong transferable model for this compound. This method utilizes a lipase (B570770) and hydrogen peroxide, offering a greener alternative to traditional peracid oxidants.[4][5]

Reaction Scheme:

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol (Adapted from 4-methylcyclohexanone oxidation):

A mixture of this compound (1.0 equiv.), a suitable carboxylic acid (2.0 equiv., to form the peracid in situ), and a solvent such as toluene (B28343) is prepared. To this, a lipase catalyst (e.g., Candida antarctica lipase B, CALB) is added, followed by the dropwise addition of 30% hydrogen peroxide (2.0 equiv.). The reaction is stirred at a controlled temperature (e.g., 18-25 °C) for a period of 3 to 8 days. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate, drying the organic layer, and concentrating it under reduced pressure. The resulting lactone, 5-methoxyoxepan-2-one, can be purified by column chromatography.[4]

Quantitative Data (Expected for this compound based on analogy):

| Oxidant System | Catalyst | Solvent | Temperature (°C) | Time (days) | Yield (%) |

| H₂O₂ / Carboxylic Acid | Lipase (CALB) | Toluene | 18-25 | 3-8 | >90 |

| m-CPBA | - | Dichloromethane (B109758) | 0 - RT | 1-4 h | High |

Reductive Amination: A Gateway to Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of primary, secondary, and tertiary amines. This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction. For this compound, this reaction opens the door to a wide range of amine-containing scaffolds with potential therapeutic applications.[6]

Reaction Scheme:

Caption: Reductive amination of this compound.

Experimental Protocol (General):

To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), the desired primary or secondary amine (1.1-1.5 equiv.) is added. If the amine is a salt, a base is added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The product can be purified by column chromatography.[6]

Quantitative Data (Representative):

| Amine | Reducing Agent | Solvent | Temperature | Time | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | DCM | Room Temp. | 2-4 h | High |

| Dimethylamine | NaBH₃CN | Methanol | Room Temp. | 12-24 h | Moderate to High |

| Aniline | H₂/Pd-C | Ethanol | 50 °C | 6-12 h | High |

Grignard Reaction: Building Carbon-Carbon Bonds for Opioid Scaffolds

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon, such as the carbonyl carbon of a ketone.[7][8][9][10] This reaction is particularly relevant to this compound as it provides a pathway to tertiary alcohols, which are key structural motifs in various pharmaceuticals, including opioid analgesics.

While a direct synthesis of Tramadol starting from this compound is not the primary industrial route, the principles of the Grignard reaction on cyclohexanone derivatives are central to its synthesis. The reaction of a Grignard reagent with a substituted cyclohexanone is a key step in creating the characteristic tertiary alcohol moiety of Tramadol and related compounds.

Reaction Scheme:

Caption: Grignard reaction with this compound.

Experimental Protocol (General):

All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). To a solution of the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide, prepared in situ from 3-bromoanisole (B1666278) and magnesium turnings), a solution of this compound (1.0 equiv.) in the same anhydrous solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Quantitative Data (Representative for similar systems):

| Grignard Reagent | Solvent | Temperature | Time | Yield (%) |

| 3-Methoxyphenylmagnesium bromide | THF | 0 °C to RT | 2-4 h | 70-90 |

| Methylmagnesium bromide | Diethyl ether | 0 °C to RT | 1-3 h | 80-95 |

Wittig Reaction: Formation of Exocyclic Double Bonds

The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[11][12][13][14][15] When applied to this compound, this reaction allows for the introduction of an exocyclic double bond, a structural feature present in various natural products and synthetic molecules.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Experimental Protocol (General):

The phosphorus ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent like THF or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere. To this ylide solution, this compound (1.0 equiv.) dissolved in the same solvent is added dropwise at a controlled temperature (often ranging from -78 °C to room temperature, depending on the ylide's reactivity). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted. A significant challenge in the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct, which can often be achieved by crystallization or chromatography.

Quantitative Data (Representative):

| Ylide | Base | Solvent | Temperature | Time | Yield (%) |

| Ph₃P=CH₂ | n-BuLi | THF | -78 °C to RT | 2-6 h | 70-90 |

| Ph₃P=CHCO₂Et | NaH | THF | Room Temp. | 12-24 h | 60-80 |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its utility has been demonstrated in the preparation of antitumor agents and is a key intermediate for certain agrochemicals.[1][16] While not always the direct starting material in large-scale industrial syntheses, its structural motif is central to the retrosynthetic analysis of several important drugs. For instance, derivatives of 4-aminocyclohexanone, which can be conceptually derived from this compound through reductive amination and demethylation, are precursors to opioid analgesics.[17][18][19] The synthesis of analogs of Tramadol and other opioid-like compounds often involves the reaction of Grignard reagents with cyclohexanone derivatives, highlighting the importance of the chemistry discussed in this guide.

Conclusion

This compound is a readily available and highly versatile precursor that provides access to a rich diversity of molecular architectures relevant to drug discovery and development. The key reactions highlighted in this technical guide—Baeyer-Villiger oxidation, reductive amination, Grignard reaction, and Wittig reaction—demonstrate the power of this building block in constructing complex molecules. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists, enabling them to leverage the full potential of this compound in the synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of other classes of bioactive molecules is an active and promising area of research.

References

- 1. nbinno.com [nbinno.com]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. leah4sci.com [leah4sci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 10. bethunecollege.ac.in [bethunecollege.ac.in]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 17. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. chem.bg.ac.rs [chem.bg.ac.rs]

- 19. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Methoxycyclohexanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxycyclohexanone, a substituted cyclohexanone (B45756), has emerged as a versatile and highly valuable building block in medicinal chemistry.[1] Its unique structural features and reactivity allow for its incorporation into a diverse range of molecular scaffolds, leading to the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and significant contributions of this compound in the discovery of new drugs, with a focus on its role in generating anticancer and anti-inflammatory compounds.

Chemical Properties and Synthesis of this compound

This compound (CAS: 13482-23-0) is a clear, pale yellow liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 189 °C | [1] |

| Flash Point | 69 °C | [1] |

| Density | 0.98 g/cm³ | [1] |

| Refractive Index | 1.4560 | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol | [1] |

The synthesis of this compound can be achieved through several methods, with the most common being the catalytic hydrogenation of 4-methoxyphenol (B1676288) and the oxidation of 4-methoxycyclohexanol.[1][2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 4-Methoxyphenol

This method is favored for its high yield and clean production process.[1]

Materials:

-

4-Methoxyphenol (p-hydroxyanisole)

-

Palladium-on-carbon catalyst (Pd/C)

-

Borax

-

Methylcyclohexane (B89554) (solvent)

-

Hydrogen gas

Procedure:

-

To an autoclave, add 7 g of palladium-carbon catalyst and 1 g of borax.[3]

-

Add 150 g of methylcyclohexane and 100 g of p-hydroxyanisole to the autoclave.[3]

-

Slowly heat the reaction mixture to 100 °C.[3]

-

Introduce hydrogen gas into the system until the pressure reaches 1.0 MPa and commence stirring.[3]

-

Maintain the reaction pressure between 0.7-1.0 MPa by supplementing with hydrogen as it is consumed.[3]

-

Monitor the reaction progress by monitoring hydrogen consumption. The reaction is considered complete when hydrogen consumption ceases and the amount of starting material is less than 1%.[3]

-

Cool the reaction mixture to 30 °C and filter to remove the catalyst.[3]

-

Evaporate the solvent from the filtrate and subsequently distill under reduced pressure to obtain this compound.[3] A yield of approximately 90% (92 g) can be expected.[3]

Applications in Anticancer Drug Discovery

This compound serves as a crucial scaffold for the synthesis of various compounds with potent anticancer activities. Its derivatives have been shown to target fundamental cellular processes involved in cancer progression, such as cell division and DNA replication.

Chalcone Derivatives as Tubulin Polymerization Inhibitors

Derivatives of 2-(4-methoxybenzylidene)cyclohexanone (B391048), a class of chalcones, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4] One of the key mechanisms of their anticancer action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[1][4]

Materials:

-

Cyclohexanone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 10 mmol of cyclohexanone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol in a round-bottom flask.[1]

-

Prepare a solution of 20 mmol of NaOH or KOH in a small amount of water and add it dropwise to the ethanolic solution with stirring.[1]

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.[1]

-

Collect the solid product by vacuum filtration, wash with cold water until neutral, and dry.[1]

-

Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxybenzylidene)cyclohexanone derivative.[1]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone | HepG2 (Liver Cancer) | 4.77 ± 0.61 | [5] |

| 2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanone | HSC-2 (Oral Carcinoma) | 1.8 | [5] |

| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | MCF-7 (Breast Cancer) | Varies | [6] |

| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | MCF-7 (Breast Cancer) | Varies | [6] |

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

-

Human cancer cell lines (e.g., HepG2, HSC-2)

-

Complete cell culture medium (e.g., DMEM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Test compounds (cyclohexanone derivatives)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Prepare serial dilutions of the test compounds in culture medium.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[5]

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Spirocyclic Derivatives in Cancer Therapy

The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry, often leading to improved potency and selectivity.[7] this compound is a valuable precursor for the synthesis of spirocyclic compounds with anticancer activity. For instance, spiro compounds synthesized through multicomponent domino reactions have shown inhibitory activity against various human cancer cell lines.[3]

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Spiro compound 1c | HCT116 (Colon Carcinoma) | 52.81 | [3] |

| Spiro compound 1c | PC3 (Prostate Carcinoma) | 74.40 | [3] |

| Spiro compound 1c | HL60 (Promyelocytic Leukemia) | 49.72 | [3] |

| Spiro compound 1c | SNB19 (Astrocytoma) | 101 | [3] |

Role in the Development of Anti-inflammatory Agents

This compound is a key starting material for the synthesis of pinguisane-type sesquiterpenoids, a class of natural products known for their anti-inflammatory properties.[1] These compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[8]

Pinguisane-Type Sesquiterpenoids

Several pinguisane sesquiterpenoids isolated from natural sources have demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages.[8]

| Compound | Maximum Inhibition of NO Production (%) | Reference |

| Compound 1 | 83.15 | [8] |

| Compound 9 | 83.54 | [8] |

| Compound 10 | 96.28 | [8] |

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Test compounds (pinguisane sesquiterpenoids)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Mix the supernatants with an equal volume of Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Determine the percentage inhibition of NO production by the test compounds.

Conclusion

This compound has proven to be an indispensable tool in the arsenal (B13267) of medicinal chemists. Its utility as a versatile building block has facilitated the synthesis of a wide array of bioactive molecules, including potent anticancer and anti-inflammatory agents. The ability to readily generate diverse chemical scaffolds, such as chalcones and spirocycles, from this starting material underscores its importance in drug discovery. Future research will undoubtedly continue to uncover new applications for this compound and its derivatives, further solidifying its role in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pinguisane Sesquiterpenoids from the Chinese Liverwort Trocholejeunea sandvicensis and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxycyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxycyclohexanone is a key building block in organic synthesis, prized for its bifunctional nature which allows for a diverse range of chemical transformations. Its rigid cyclic structure provides a valuable scaffold for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a clear, pale yellow liquid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13482-23-0 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Clear, pale yellow liquid | |

| Boiling Point | 189.3 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.441 | [2] |

| Flash Point | 69 °C | |

| Solubility | Soluble in chloroform, ethyl acetate, methanol |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR | Spectral data for the closely related 4-methylcyclohexanone (B47639) shows characteristic peaks for the methyl group and the cyclohexanone (B45756) ring protons. For this compound, one would expect a singlet for the methoxy (B1213986) protons around 3.3 ppm, and multiplets for the ring protons.[3] |

| ¹³C NMR | For 4-methylcyclohexanone, the carbonyl carbon appears around 212 ppm, with other ring carbons appearing between 20-50 ppm.[4] A similar pattern is expected for this compound, with the methoxy carbon appearing around 55-60 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band characteristic of the C=O stretch in a cyclic ketone is expected around 1715 cm⁻¹.[5] C-O stretching vibrations for the methoxy group would be observed in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) and alpha-cleavage of the ketone.[6] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, cost, and environmental considerations.

Table 3: Comparison of Synthetic Methods for this compound

| Starting Material | Reagents and Conditions | Yield | Advantages | Disadvantages | Reference |

| 4-Methoxyphenol (B1676288) | H₂, Pd/C, 150-160 °C, 5-6 Kg/cm² pressure | 87-96% | High yield, one-step process | Requires high pressure and temperature | [7] |

| 4-Methoxycyclohexanol (B98163) | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | Good | Mild conditions | Use of a chromium-based oxidant | |

| 4-Methoxycyclohexanol | H₂O₂, molecular sieve supported phosphotungstic acid catalyst | High | Environmentally friendly, high yield | Requires specialized catalyst | |

| 1,4-Cyclohexanedione monoethylene ketal | 1. Reduction 2. Methylation 3. Hydrolysis | Moderate | Multi-step, low overall yield |

Experimental Protocols

1. Catalytic Hydrogenation of 4-Methoxyphenol

This method provides a high-yield, one-step synthesis of this compound.

-

Procedure: A mixture of 4-methoxyphenol (124 g), methyl cyclohexane (B81311) (180 g), borax (B76245) (0.6 g), and 5% palladium on carbon (Pd/C) (1.5 g) is placed in an autoclave. The mixture is hydrogenated at 150 °C under a pressure of 5-6 Kg/cm². After the reaction is complete, the mixture is cooled and the catalyst is filtered off. The solvent is removed by distillation to yield this compound.[7]

2. Oxidation of 4-Methoxycyclohexanol

This method utilizes a common oxidizing agent to convert the corresponding alcohol to the ketone.

-